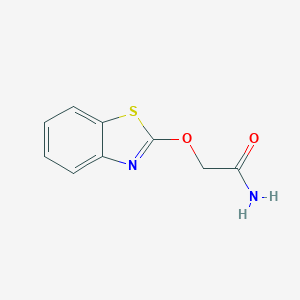
2-(1,3-Benzothiazol-2-yloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzothiazol-2-yloxy)acetamide, commonly known as BTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and environmental science. BTA has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of BTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BTA has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. BTA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BTA has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that BTA can inhibit the production of inflammatory cytokines and prostaglandins. BTA has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In animal studies, BTA has been reported to exhibit anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
BTA has several advantages for lab experiments. It is easy to synthesize, and its purity can be improved using various purification techniques. BTA has also been shown to exhibit potent biological activity at low concentrations. However, BTA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. BTA can also exhibit some cytotoxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of BTA. In medicinal chemistry, BTA can be further optimized to improve its potency and selectivity for specific targets. BTA can also be used as a building block for the synthesis of new drugs with improved pharmacological properties. In material science, BTA can be used for the synthesis of new polymers and metal-organic frameworks with novel properties. In environmental science, BTA can be used as a fluorescent probe for the detection of metal ions in water and soil samples. Overall, the study of BTA has the potential to lead to the development of new drugs, materials, and analytical tools with significant applications in various fields.
In conclusion, BTA is a chemical compound with significant potential for various scientific research applications. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of BTA has the potential to lead to the development of new drugs, materials, and analytical tools with significant applications in various fields.
合成方法
BTA can be synthesized using different methods, such as the reaction of 2-aminothiophenol and chloroacetyl chloride, or the reaction of 2-hydroxybenzothiazole and chloroacetic acid. The synthesis of BTA involves the use of various reagents and solvents, and the reaction conditions can vary depending on the method used. The purity of the synthesized BTA can also be improved using different purification techniques such as recrystallization or column chromatography.
科学研究应用
BTA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antimicrobial, and anticancer properties. BTA has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in environmental and biological samples. In material science, BTA has been used as a building block for the synthesis of various polymers and metal-organic frameworks.
属性
CAS 编号 |
111035-13-3 |
|---|---|
产品名称 |
2-(1,3-Benzothiazol-2-yloxy)acetamide |
分子式 |
C9H8N2O2S |
分子量 |
208.24 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-yloxy)acetamide |
InChI |
InChI=1S/C9H8N2O2S/c10-8(12)5-13-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H2,10,12) |
InChI 键 |
CHUDDYYWOUUFPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)OCC(=O)N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)OCC(=O)N |
同义词 |
Acetamide, 2-(2-benzothiazolyloxy)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



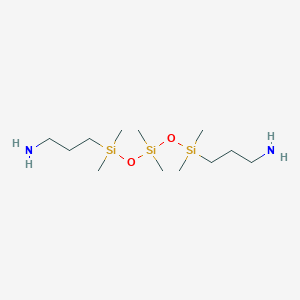
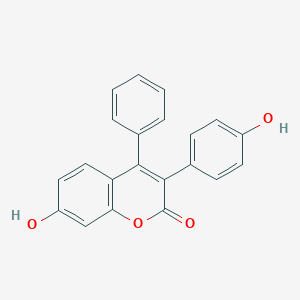
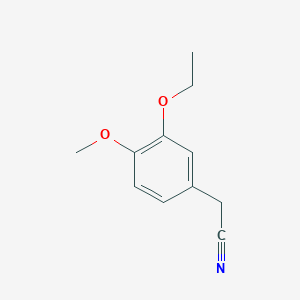
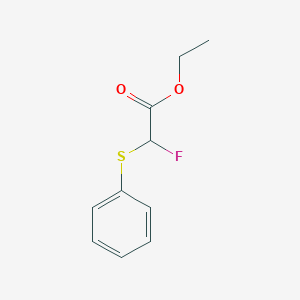
![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)
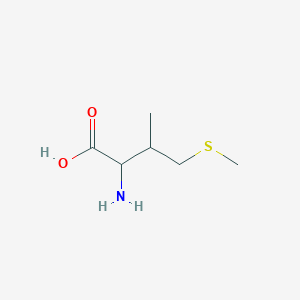


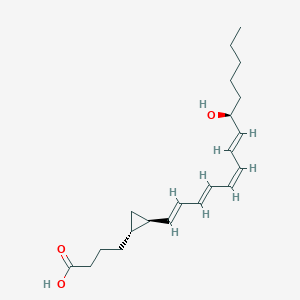


![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)

